
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide, also known as TMDP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMDP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.39 g/mol. In
作用機序
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide is not fully understood, but it is believed to act as a Lewis acid catalyst in organic synthesis reactions. This compound has a bulky chiral group that can interact with other molecules in a stereo-specific manner, leading to the formation of enantiomerically pure compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. This compound has also been found to have low acute toxicity in rats.
実験室実験の利点と制限
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide has several advantages for lab experiments. It is a stable and easy to handle compound that can be stored for long periods of time without degradation. This compound is also relatively inexpensive and readily available from chemical suppliers. However, this compound has some limitations in lab experiments. It has limited solubility in water, which can make it difficult to use in aqueous reactions. This compound also has a low melting point, which can make it difficult to handle at high temperatures.
将来の方向性
There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide. One area of research is the development of new synthetic methods using this compound as a catalyst. Another area of research is the exploration of this compound's potential applications in the pharmaceutical industry, especially in the synthesis of chiral drugs. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound on living organisms.
Conclusion:
In conclusion, this compound is a unique chemical compound that has potential applications in various fields of scientific research. Its ability to act as a chiral auxiliary and a Lewis acid catalyst makes it a valuable tool in organic synthesis reactions. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide can be synthesized using a multistep reaction process that involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with N,N,2-trimethylpropanamine. The reaction is typically carried out in the presence of a base catalyst such as triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic synthesis. This compound can be used as a chiral auxiliary in asymmetric synthesis reactions to obtain enantiomerically pure compounds. This compound has also been used as a ligand in transition metal catalyzed reactions to enhance the selectivity and efficiency of the reaction.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,13(16)15(3)4)10-5-6-11-12(9-10)18-8-7-17-11/h5-6,9H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNHBGDVQIMBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCCO2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



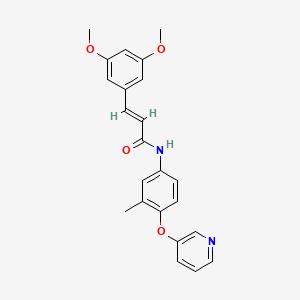

![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)
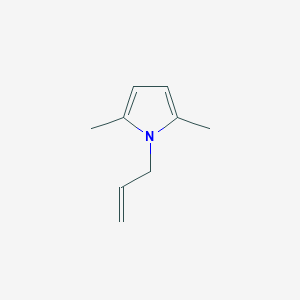
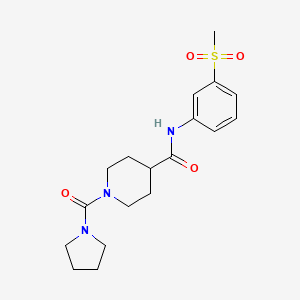
![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)
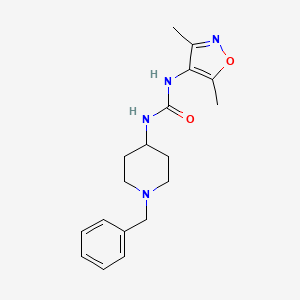
![2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)

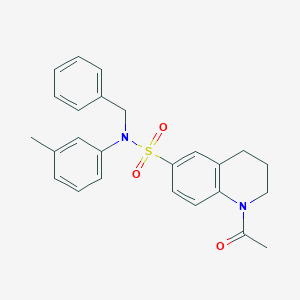
![4-fluoro-3-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7547977.png)